Anodically Shifted Redox Potentials vs. MTPPs
TBPP-based metalloporphyrin complexes demonstrate an anodic shift in redox potentials compared to their corresponding metallotetraphenylporphyrin (MTPP) counterparts, attributable to the electron-donating effect of the n-butyl substituents on the meso-phenyl rings [1]. This potential shift directly alters the overpotential requirements for electrocatalytic applications, enabling finer tuning of catalytic onset potentials.
| Evidence Dimension | Electrochemical redox potential (anodic shift direction) |
|---|---|
| Target Compound Data | Positive (anodic) shift in redox potentials relative to MTPP |
| Comparator Or Baseline | Metallotetraphenylporphyrins (MTPPs) as baseline |
| Quantified Difference | Anodic shift observed; exact millivolt values not reported in available abstract data |
| Conditions | Electrochemical redox measurements on β-substituted MT(4′-BuPh)P(R)4 derivatives |
Why This Matters
The anodic shift in redox potential enables TBPP-metal complexes to operate at different electrochemical windows than MTPP analogs, allowing researchers to optimize catalytic systems for specific substrates where unsubstituted porphyrins exhibit unfavorable overpotentials.
- [1] Bhyrappa, P., Sarangi, U. K., Velkannan, V., & Ramkumar, V. (2014). β-Tetrasubstituted meso-Tetra(4′-n-butylphenyl)porphyrins and Their Metal Complexes: Synthesis and Structural Properties. European Journal of Inorganic Chemistry, 2014(33), 5760-5770. View Source
